6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine is a complex organic compound belonging to the class of pyridine and pyrimidine derivatives. Its structure features a pyridine ring substituted with a methoxy group and a cyclopenta[d]pyrimidine moiety, indicating potential biological activity. This compound is of interest in medicinal chemistry due to its potential applications in drug development.
The compound can be synthesized through various organic reactions, which involve the construction of its unique bicyclic structure. The synthesis typically requires specific reagents and conditions to achieve high yields and purity.
6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its rings. It is also categorized under small molecule pharmaceuticals, which are often investigated for their therapeutic properties.
The synthesis of 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine generally involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Advanced techniques like high-performance liquid chromatography may be employed for purification.
The molecular formula for 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine is .
Property | Value |
---|---|
Molecular Weight | 229.28 g/mol |
IUPAC Name | 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine |
InChI Key | InChI=1S/C13H15N3O/c1-8(14)12-10(15)4-5-11(12)16(18)19/h4-5,8,10,14H,1-3H3 |
The structural analysis reveals that the compound contains multiple functional groups that may influence its reactivity and interactions with biological targets.
6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. The choice of reagents and catalysts plays a crucial role in determining the outcome of these reactions.
The mechanism of action for 6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine involves interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further investigation in drug development.
The physical properties include:
Key chemical properties encompass:
6-methoxy-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyridin-3-amine has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity, warranting further exploration in pharmacological contexts.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8